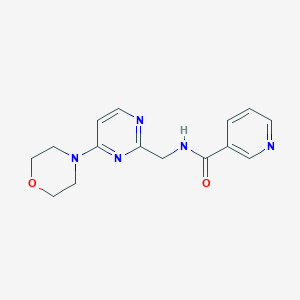
N-((4-morfolinopirimidin-2-il)metil)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit the DNA damage response pathway and has been investigated for its effects on various biological targets.
Aplicaciones Científicas De Investigación
N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its effects on DNA damage response pathways and its potential as an anti-inflammatory agent.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of inflammation-associated disorders.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in the production of pro-inflammatory mediators. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes in the biochemical pathways lead to a decrease in inflammation.
Result of Action
The molecular and cellular effects of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide’s action include a significant reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of many compounds
Análisis Bioquímico
Biochemical Properties
N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide interacts with various enzymes and proteins, particularly those involved in the inflammatory response. It has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . The compound also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), two key enzymes involved in inflammation .
Cellular Effects
N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide has significant effects on cellular processes. It influences cell function by reducing the expression of iNOS and COX-2, thereby inhibiting the inflammatory response . This compound also impacts cell signaling pathways and gene expression, particularly those related to inflammation .
Molecular Mechanism
At the molecular level, N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with them . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like NO .
Temporal Effects in Laboratory Settings
Its ability to inhibit the inflammatory response suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with iNOS and COX-2, it likely plays a role in the metabolism of pro-inflammatory mediators .
Métodos De Preparación
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide involves several steps. One common synthetic route includes the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with commercial 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine in isopropanol at 80°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
N-((4-morpholinopyrimidin-2-yl)methyl)nicotinamide can be compared with other morpholinopyrimidine derivatives. Similar compounds include:
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
These compounds share structural similarities but may differ in their specific biological activities and therapeutic potentials.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(12-2-1-4-16-10-12)18-11-13-17-5-3-14(19-13)20-6-8-22-9-7-20/h1-5,10H,6-9,11H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSHJMWCEVSWNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
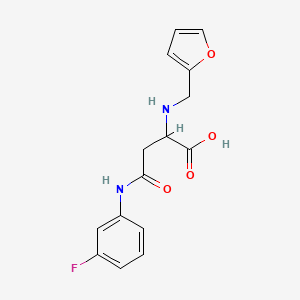

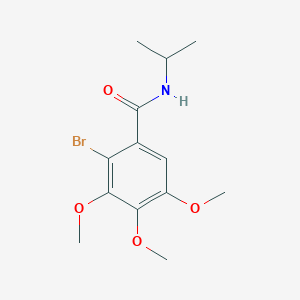
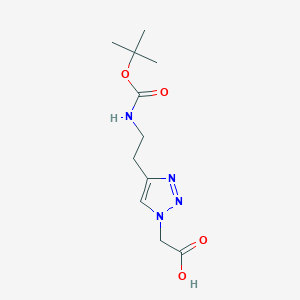
![8-(2-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2368706.png)
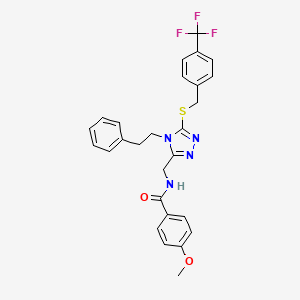
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)
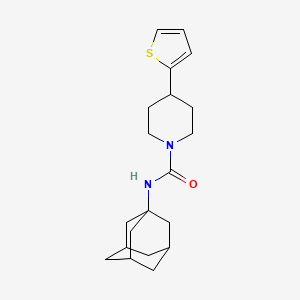
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)

![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)
